molecular formula C18H12INO4 B11700135 methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B11700135
M. Wt: 433.2 g/mol
InChI Key: DYEZLWCBVMVFMW-GDNBJRDFSA-N
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Description

Methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is an organic compound with the molecular formula C18H12INO4 It is a derivative of benzoic acid and contains an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate can be achieved through several synthetic routes. One common method involves the Fischer esterification of 4-iodobenzoic acid with methanol . This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction produces methyl 4-iodobenzoate, which can then be further reacted to form the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate involves its interaction with molecular targets and pathways. The oxazole ring and the aryl-iodide functionality allow the compound to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both iodine and oxazole functionalities, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H12INO4

Molecular Weight

433.2 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12INO4/c1-23-17(21)13-4-2-11(3-5-13)10-15-18(22)24-16(20-15)12-6-8-14(19)9-7-12/h2-10H,1H3/b15-10-

InChI Key

DYEZLWCBVMVFMW-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I

Origin of Product

United States

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